N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)propanamide
Overview
Description
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)propanamide: is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)propanamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced by reacting the thiadiazole intermediate with ethyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Methylphenoxy Group: The final step involves the reaction of the ethylsulfanyl-thiadiazole intermediate with 2-methylphenol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired propanamide.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The ethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro compounds, sulfonic acids, halogenated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology:
Antimicrobial Agents: The thiadiazole ring is known for its antimicrobial activity, making this compound a potential candidate for developing new antibiotics.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, providing a basis for drug development.
Medicine:
Anti-inflammatory: The compound may exhibit anti-inflammatory properties, making it useful in the treatment of inflammatory diseases.
Cancer Research: It can be explored for its potential anticancer activity by targeting specific molecular pathways involved in cancer progression.
Industry:
Agriculture: The compound can be used as a pesticide or herbicide due to its biological activity.
Pharmaceuticals: It can be used as an intermediate in the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)propanamide involves its interaction with specific molecular targets. The ethylsulfanyl group and the thiadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction.
Comparison with Similar Compounds
- N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)propanamide
- N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(2-chlorophenoxy)propanamide
- N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(2-methoxyphenoxy)propanamide
Comparison:
- N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)propanamide: The presence of a methylsulfanyl group instead of an ethylsulfanyl group may result in different reactivity and biological activity.
- N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(2-chlorophenoxy)propanamide: The substitution of a chlorine atom on the aromatic ring can significantly alter the compound’s chemical properties and biological activity.
- N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(2-methoxyphenoxy)propanamide: The presence of a methoxy group can influence the compound’s solubility and reactivity.
Conclusion
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)propanamide is a versatile compound with potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable molecule for scientific research and industrial applications.
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(2-methylphenoxy)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S2/c1-4-20-14-17-16-13(21-14)15-12(18)10(3)19-11-8-6-5-7-9(11)2/h5-8,10H,4H2,1-3H3,(H,15,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZWLILZUZQIKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C(C)OC2=CC=CC=C2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.